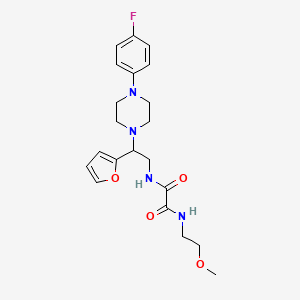

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O4/c1-29-14-8-23-20(27)21(28)24-15-18(19-3-2-13-30-19)26-11-9-25(10-12-26)17-6-4-16(22)5-7-17/h2-7,13,18H,8-12,14-15H2,1H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCINNTYNZUGPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, often referred to as a derivative of a piperazine compound, exhibits significant biological activity that makes it a subject of interest in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperazine Ring : Known for its role in various pharmacological activities, particularly in the central nervous system (CNS).

- Fluorophenyl Group : Enhances lipophilicity and potentially alters receptor interactions.

- Furan Ring : Contributes to the compound's biological activity through its electron-rich nature.

- Oxalamide Functional Group : Associated with diverse biological activities and applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C23H28FN4O3 |

| Molecular Weight | 427.49 g/mol |

| CAS Number | 877632-33-2 |

Research indicates that this compound may interact with various neurotransmitter systems, particularly:

- 5-HT1A Receptors : The compound has been shown to act as a selective antagonist at these receptors, which are crucial in the modulation of mood and anxiety disorders. In vitro studies reported an IC50 value of 0.29 nM, indicating high affinity for these receptors .

- Adenosine A2A Receptors : Preliminary investigations suggest potential antagonistic properties against adenosine A2A receptors, which are involved in neuroprotection and inflammatory responses .

Neuropharmacological Activity

The unique structural features of this compound suggest several pharmacological effects:

- Anti-inflammatory Properties : The piperazine moiety is often associated with anti-inflammatory effects, making this compound a candidate for treating conditions like arthritis or other inflammatory diseases.

- Analgesic Effects : Its potential to modulate pain pathways could make it useful in pain management therapies.

- Neuroprotective Effects : Given its interaction with CNS receptors, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and derivatives:

- A study highlighted the efficacy of related oxalamide derivatives in inhibiting Hsp70 activity, suggesting potential applications in cancer therapy .

- Another investigation into piperazine-based compounds demonstrated their effectiveness as anxiolytics and antidepressants due to their action on serotonin receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:

- Step 1 : Preparation of the piperazine intermediate via nucleophilic substitution of 4-(4-fluorophenyl)piperazine with a furan-containing alkyl halide.

- Step 2 : Oxalamide formation using carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to couple the intermediate with 2-methoxyethylamine .

- Critical conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer : A combination of:

- ¹H/¹³C NMR : To confirm the presence of the 4-fluorophenyl (δ 7.2–7.4 ppm), furan (δ 6.3–7.5 ppm), and methoxyethyl groups (δ 3.2–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₂₃H₂₈FN₅O₄: 489.204 g/mol) .

- HPLC : For purity assessment (>95% using a C18 column, acetonitrile/water mobile phase) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO and DMF; limited aqueous solubility (<0.1 mg/mL at pH 7.4). Use co-solvents like PEG-400 for in vitro assays .

- Stability : Stable at −20°C in anhydrous DMSO for >6 months. Degrades at pH <3 or >10 (hydrolysis of oxalamide bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor affinity vs. functional assays)?

- Methodological Answer :

- Comparative Binding Assays : Use radioligand displacement (e.g., [³H]-spiperidone for dopamine D2/D3 receptors) to validate affinity discrepancies .

- Functional Profiling : Measure cAMP modulation (for GPCR activity) or kinase inhibition (IC₅₀ values) to correlate structural features with activity .

- Structural Analysis : X-ray crystallography or molecular dynamics to identify conformational changes affecting receptor interactions .

Q. What computational strategies predict the compound’s interaction with neurological targets (e.g., serotonin/dopamine receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6CM4 for 5-HT₂ₐ) to map binding poses. Focus on piperazine-furan interactions in the orthosteric pocket .

- MD Simulations : GROMACS/AMBER to assess stability of ligand-receptor complexes over 100 ns. Analyze hydrogen bonds with residues (e.g., Asp155 in D2 receptor) .

Q. What strategies improve pharmacokinetics (e.g., bioavailability, BBB penetration) through structural modifications?

- Methodological Answer :

- Prodrug Design : Introduce ester groups on the methoxyethyl chain to enhance oral absorption .

- LogP Optimization : Replace furan with thiophene (increases lipophilicity for BBB penetration; ClogP from 2.1 to 2.8) .

- Metabolic Stability : Microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., piperazine N-methylation) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cancer cell lines?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (MTT/WST-1) in triplicate using standardized protocols (e.g., 72-hour exposure) .

- Mechanistic Profiling : Compare apoptosis markers (caspase-3 activation) vs. cytostatic effects (cell-cycle arrest via flow cytometry) .

- Off-Target Screening : Kinase profiling (Eurofins KinaseScan) to identify non-selective inhibition .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating neuropsychiatric effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.